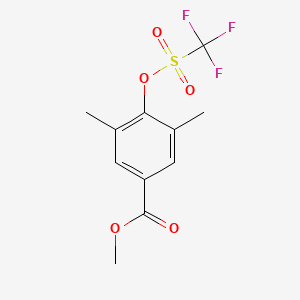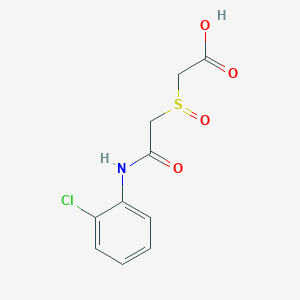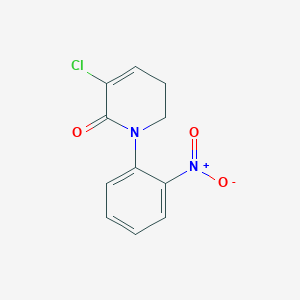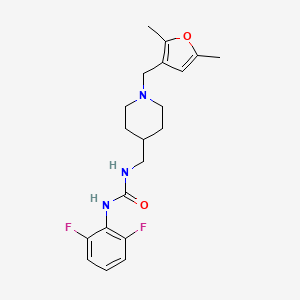
1-(2,6-Difluorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H25F2N3O2 and its molecular weight is 377.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization : Piperidin-4-one derivatives, including those related to the compound , have been synthesized using environmentally safe methods, demonstrating their potential in green chemistry (Hemalatha & Ilangeswaran, 2020).
Structural Analysis : Studies have detailed the crystal structure of related compounds, offering insights into their molecular arrangements and potential applications in material science (Cho et al., 2015).
Pharmacological Research : Research into 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has shown advancements in pharmacokinetics and efficacy in pain management, highlighting potential therapeutic applications (Rose et al., 2010).
Anticancer Potential : The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been explored for their antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Feng et al., 2020).
Chemical Sensing : A study on dimethylfuran tethered 2-aminopyridine-3-carbonitriles, related to the target compound, has demonstrated their use as fluorescent chemosensors for detecting ions and compounds at nanomolar levels (Shylaja et al., 2020).
Neuropharmacology : Research on NPY Y(5) receptor antagonists, structurally related to the compound, provides insights into the treatment of obesity and other CNS-related diseases (Mullins et al., 2008).
Synthetic Methods : Various synthetic routes and characterizations of structurally similar compounds have been explored, contributing to the field of organic chemistry and drug design (Yan et al., 2007).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2/c1-13-10-16(14(2)27-13)12-25-8-6-15(7-9-25)11-23-20(26)24-19-17(21)4-3-5-18(19)22/h3-5,10,15H,6-9,11-12H2,1-2H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTKKRIMUZYNED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)
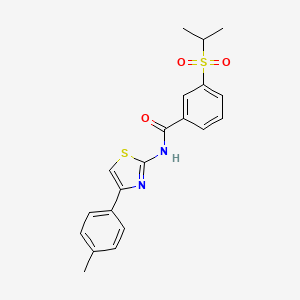


![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)



